![molecular formula C22H22N8OS B1139432 4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide CAS No. 1245319-54-3](/img/structure/B1139432.png)

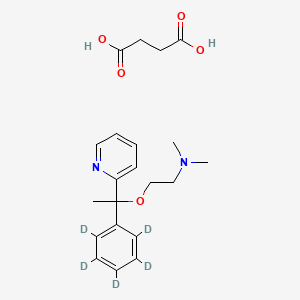

4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide

Übersicht

Beschreibung

PI4KIII beta inhibitor 3 is a novel and high effective PI4KIII beta inhibitor with IC50 of 5.7 nM.IC50 Value: 5.7 nM[1]Target: PI4Kin vitro: The most effective test compound, the compound of formula 3 (PI4KIII beta inhibitor 3), inhibited IL2 and IFNy secretion with IC50 values of less than 1 nM in each case. Thus, the compound of formula (3) was shown to be as effective at inhibiting IL2 and IFNy secretion as conventional immunosuppressants such as cyclosporine A. IC50 on IFNy and IL-2 release of Cyclosporine A are 2nM and less than 1 nM respectively [1].in vivo: Twelve animals received daily treatment with vehicle (1%methylcellulose), twelve others received PI4KIII beta inhibitor 3 at 40 mg/kg/d in 1% methylcellulose [1].Clinical trial: N/A

Wirkmechanismus

Target of Action

The primary target of PI4KIII beta inhibitor 3 is the Type III phosphatidylinositol 4 kinases (PI4KIIIs) . These are essential enzymes related to the replication of multiple RNA viruses . The compound interacts with both the alpha and beta isoforms of PI4KIII (PI4KIIIα and PI4KIIIβ) .

Mode of Action

PI4KIII beta inhibitor 3 selectively binds to PI4KIIIα and PI4KIIIβ . The selectivity of these compounds is mainly due to the structural difference of the binding pockets . The compound forms interactions with binding site residues Val598 and Lys549 .

Biochemical Pathways

PI4KIIIs are involved in the production of PtdIns 4-phosphate , an early key signaling molecule in the phosphatidylinositol cycle, which is indispensable for T cell activation . The inhibition of PI4KIIIs by PI4KIII beta inhibitor 3 can affect this pathway and its downstream effects.

Pharmacokinetics

The majority of the compounds in the same class as PI4KIII beta inhibitor 3 have shown in vivo activity in animal models, indicating that they possess overall favorable bioavailability properties and adequate pharmacokinetic profiles . Approximately 85% of the compounds are compliant with Lipinski’s rule of five and about 95% are compliant with Veber’s rules, two important guidelines for oral bioavailability .

Result of Action

The inhibition of PI4KIIIβ by PI4KIII beta inhibitor 3 can lead to the amelioration of lysosomal accumulation of unmetabolized substrates and alteration of lysosomes . This can have significant molecular and cellular effects, particularly in the context of diseases like Gaucher’s disease .

Action Environment

The action, efficacy, and stability of PI4KIII beta inhibitor 3 can be influenced by various environmental factors. For instance, the compound’s interaction with its target can be affected by the structural characteristics of the binding pockets . Additionally, the compound’s pharmacokinetic properties and bioavailability can be influenced by factors such as its compliance with Lipinski’s rule of five and Veber’s rules .

Eigenschaften

IUPAC Name |

4-(5-amino-2-pyridin-3-yl-[1,3]thiazolo[5,4-d]pyrimidin-7-yl)-N-(4-methylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N8OS/c1-14-4-6-16(7-5-14)25-22(31)30-11-9-29(10-12-30)18-17-20(28-21(23)27-18)32-19(26-17)15-3-2-8-24-13-15/h2-8,13H,9-12H2,1H3,(H,25,31)(H2,23,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTRKIJAGTTXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C4C(=NC(=N3)N)SC(=N4)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677344 | |

| Record name | 4-[5-Amino-2-(pyridin-3-yl)[1,3]thiazolo[5,4-d]pyrimidin-7-yl]-N-(4-methylphenyl)piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245319-54-3 | |

| Record name | 4-[5-Amino-2-(pyridin-3-yl)[1,3]thiazolo[5,4-d]pyrimidin-7-yl]-N-(4-methylphenyl)piperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;sulfuric acid](/img/structure/B1139352.png)

![(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B1139372.png)